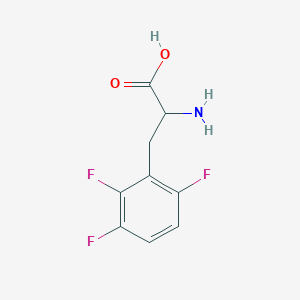

2,3,6-TRIFLUORO-DL-PHENYLALANINE

Description

Significance of Fluorination in Aromatic Amino Acid Analogues

The substitution of hydrogen with fluorine, the most electronegative element, imparts significant changes to the physicochemical properties of aromatic amino acids. Due to its small size, fluorine can often replace hydrogen with minimal steric perturbation. However, its high electronegativity creates a strong carbon-fluorine bond and significantly alters the electronic distribution within the aromatic ring. This can lead to:

Enhanced Protein Stability: The incorporation of fluorinated aromatic amino acids can increase the thermal and chemical stability of proteins and peptides. beilstein-journals.org This is particularly beneficial for therapeutic proteins and vaccines, potentially increasing their shelf life.

Modulation of Interactions: The altered electrostatic potential of the fluorinated aromatic ring can influence crucial non-covalent interactions, such as cation-π interactions, which are vital for protein structure and ligand binding.

Probing Protein Environments: The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed studies of protein conformation, dynamics, and interactions without the background noise present in proton NMR.

Altered Biological Activity: Fluorination can modulate the biological activity of peptides and proteins, sometimes enhancing their efficacy or altering their substrate specificity.

These properties make fluorinated aromatic amino acids, including 2,3,6-trifluoro-DL-phenylalanine, invaluable for a range of research applications.

Contextual Overview of Fluorinated Phenylalanine Derivatives in Biochemical and Medicinal Chemistry

Fluorinated phenylalanine derivatives have found widespread use in various fields of biochemical and medicinal chemistry. Their ability to act as subtle probes or potent modulators has led to their application in:

Enzyme Inhibition: The unique electronic properties of fluorinated phenylalanines can be exploited to design potent and selective enzyme inhibitors. For example, some fluorinated phenylalanine derivatives have been investigated as components of inhibitors for dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, making them relevant for the development of anti-diabetic drugs. beilstein-journals.org

Protein Engineering and Stability: Researchers have successfully incorporated fluorinated phenylalanines into proteins to enhance their stability. nih.gov The fidelity of incorporating specific analogues, such as 2,3,6-trifluorophenylalanine, into proteins has been demonstrated, allowing for the creation of proteins with tailored properties. nih.gov

Investigating Protein-Ligand Interactions: The substitution of native phenylalanine with its fluorinated counterparts allows for a detailed examination of the forces driving protein-ligand binding. A notable example is the study of the thrombin receptor, where various trifluorophenylalanines, including the 2,3,6-isomer, were used to probe the interaction between a tethered ligand peptide and the receptor. oup.com

Drug Development: The improved metabolic stability and bioavailability conferred by fluorination make these amino acids attractive building blocks for peptide-based drugs. beilstein-journals.org

A specific research application of this compound involved its incorporation into a synthetic peptide designed to activate the thrombin receptor, a key player in blood coagulation and platelet activation. oup.com This study aimed to understand the role of the phenylalanine residue in the peptide ligand SFLLRNP, which is crucial for receptor activation.

In this research, a series of trifluorophenylalanine isomers were synthesized and substituted for the native phenylalanine at position 2 of the peptide. The ability of these modified peptides to induce human platelet aggregation was then evaluated. oup.com The results showed that the peptide containing 2,3,6-trifluorophenylalanine was very weak in inducing platelet aggregation, indicating that the specific electronic and steric properties of the 2,3,6-trifluorinated ring are not favorable for this particular biological interaction. oup.com

The following interactive data table summarizes the findings for 2,3,6-trifluorophenylalanine and other isomers from this study.

| Compound/Peptide Analog | Biological Activity (Platelet Aggregation) |

| S/(2,3,6-F3)Phe /LLRNP | Very Weak |

| S/(2,3,4-F3)Phe/LLRNP | Equipotent to S/Phe/LLRNP |

| S/(2,4,5-F3)Phe/LLRNP | Almost twice as potent as S/Phe/LLRNP |

| S/(2,4,6-F3)Phe/LLRNP | About half the activity of S/Phe/LLRNP |

| S/(2,3,5-F3)Phe/LLRNP | Very Weak |

| S/(3,4,5-F3)Phe/LLRNP | Very Weak |

| Data sourced from a study on the thrombin receptor tethered-ligand peptide. oup.com |

This research highlights how specific fluorination patterns on the phenylalanine ring can dramatically alter biological activity, providing a powerful method to dissect molecular recognition events. The weak activity of the 2,3,6-trifluorophenylalanine-containing peptide suggests that the electron-withdrawing effects and the specific orientation of the fluorine atoms on this isomer disrupt the necessary interactions for effective receptor activation. oup.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2,3,6-trifluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQCAEOUDQSPEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC(C(=O)O)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 2,3,6 Trifluoro Dl Phenylalanine and Analogues

Chemical Synthesis Strategies

Chemical synthesis provides a versatile platform for the creation of a wide array of fluorinated phenylalanine analogues. These methods allow for precise control over the position and number of fluorine substitutions, as well as the stereochemistry of the final product.

Regioselective Fluorination Techniques

Achieving regioselectivity in the fluorination of the phenylalanine scaffold is crucial for targeting specific biological activities. Different strategies are employed for introducing fluorine at the phenyl ring, α-carbon, and β-carbon.

Phenyl Ring Fluorination: Direct fluorination of the aromatic ring of phenylalanine or its precursors is a common approach. Electrophilic fluorinating agents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are frequently used. nih.gov For instance, the reaction of phenylalanine derivatives with these reagents can lead to the introduction of fluorine at various positions on the phenyl ring. The regioselectivity of these reactions can be influenced by the directing effects of existing substituents on the ring and the reaction conditions. fluorine1.ru For example, the fluorination of (Z)-α-fluoromethene-m-tyrosine with acetylhypofluorite results in the introduction of fluorine into the benzene (B151609) ring. fluorine1.ru

α-Carbon Fluorination: Introduction of a fluorine atom at the α-carbon of phenylalanine presents a synthetic challenge. One method involves the use of chiral auxiliaries to direct the stereoselective fluorination of an enolate intermediate. nih.gov Another approach is the asymmetric Strecker reaction, which can provide access to α-fluoro-α-amino acids with good diastereomeric excess. nih.gov

β-Carbon Fluorination: The synthesis of β-fluorophenylalanine derivatives often involves the fluorination of a suitable precursor, such as a β-hydroxy-α-amino acid. nih.gov Reagents like diethylaminosulfur trifluoride (DAST) are commonly used for this transformation. nih.govresearchgate.net Palladium-catalyzed direct electrophilic fluorination of β-methylene C(sp³)–H bonds using a quinoline-based ligand has also been reported to afford anti-β-fluoro-α-amino acids in moderate to excellent yields. beilstein-journals.org

Asymmetric Chemical Synthesis Approaches for Enantiopure Analogues

The biological activity of phenylalanine analogues is often dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to obtain enantiomerically pure compounds is of high importance.

One powerful strategy involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine (B10760859) and a chiral auxiliary. beilstein-journals.orgresearchgate.net Alkylation of these complexes with fluorinated benzyl (B1604629) halides followed by hydrolysis yields enantiomerically enriched fluorinated phenylalanine derivatives. This method has been successfully applied to the synthesis of various fluorinated phenylalanine analogues on a gram scale with excellent enantiomeric purities (>94% ee). chemrxiv.org

Another approach is the use of chiral phase-transfer catalysts in the alkylation of N-protected glycine derivatives with fluorinated benzyl halides. nih.gov Additionally, enzymatic resolutions of racemic mixtures of fluorinated phenylalanines or their precursors are widely used to separate the desired enantiomer. researchgate.net

Table 1: Asymmetric Synthesis Methods for Fluorinated Phenylalanine Analogues

| Method | Key Features | Reference(s) |

| Chiral Ni(II) Complex Alkylation | Utilizes a chiral auxiliary to direct stereoselective alkylation. Allows for gram-scale synthesis with high enantiomeric purity. | beilstein-journals.orgresearchgate.netchemrxiv.org |

| Chiral Phase-Transfer Catalysis | Employs a chiral catalyst to control stereochemistry during alkylation. | nih.gov |

| Enzymatic Resolution | Separates enantiomers from a racemic mixture using enzymes like acylases or lipases. | researchgate.net |

| Asymmetric Hydrogenation | Catalytic hydrogenation of α-amidocinnamic acid derivatives using chiral ligands. | nih.govbeilstein-journals.org |

Derivatization for Functional Group Introduction

The functionalization of fluorinated phenylalanine analogues can further modulate their properties and applications. Derivatization can be performed on the amino group, the carboxylic acid group, or the phenyl ring.

Standard peptide coupling reagents can be used to incorporate fluorinated phenylalanines into peptides. iris-biotech.de The amino group is typically protected with groups like Fmoc or Boc during synthesis. researchgate.netchemrxiv.org The carboxylic acid can be esterified or converted to an amide.

Derivatization of the phenyl ring can be achieved through various reactions. For example, a triazene (B1217601) linker can be used to anchor phenylalanine to a solid support through its side chain, allowing for subsequent on-resin modifications of the aromatic ring. csic.es This strategy has been used to introduce groups like hydroxyl, iodo, and methoxy (B1213986) onto the phenyl ring. csic.es

Synthesis of Fluorinated Phenylalanine-Derived Catalysts

Fluorinated phenylalanine derivatives have also been incorporated into catalysts for various chemical transformations. For instance, phenylalanine-derived trifluoromethyl ketones have been synthesized for use in the in situ generation of dioxiranes for oxidation catalysis. nih.gov The synthesis of these catalysts often involves a Negishi cross-coupling reaction to form the carbon-carbon bond between the fluorinated aryl group and the alanine backbone. nih.gov Peptides containing fluorinated phenylalanine have also been explored as catalysts. chimia.ch

Biocatalytic Approaches to Fluorinated Phenylalanine Analogues

Biocatalysis offers an attractive alternative to chemical synthesis, often providing high enantioselectivity and milder reaction conditions. Enzymes are increasingly being used for the synthesis of fluorinated phenylalanine analogues.

Enzyme-Mediated Asymmetric Synthesis of D- and L-Enantiomers

Enzymes play a crucial role in the production of enantiomerically pure D- and L-fluorinated phenylalanines.

Transaminases (Aminotransferases): These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. Both R- and S-selective transaminases have been used for the asymmetric synthesis of fluorinated amines and amino acids. nih.gov For example, the synthesis of D-(2,4,5-trifluorophenyl)alanine, a key precursor for the antidiabetic drug sitagliptin, has been achieved using a chemo-enzymatic route involving a transaminase. rsc.org

Amino Acid Dehydrogenases: These enzymes catalyze the reductive amination of α-keto acids to produce α-amino acids. Engineered D-amino acid dehydrogenases have shown high catalytic efficiencies in the synthesis of D-phenylalanine and its substituted analogues from phenylpyruvate. nih.gov

Phenylalanine Ammonia-Lyases (PALs): PALs catalyze the reversible elimination of ammonia (B1221849) from L-phenylalanine to form cinnamic acid. By reversing this reaction, PALs can be used for the asymmetric hydroamination of cinnamic acids to produce L-phenylalanine. nih.gov While engineering PALs for D-selectivity has been challenging, combining a PAL variant with other enzymes in a cascade reaction has enabled the efficient production of D-phenylalanines. nih.gov

Other Enzymes: Other enzymes, such as phenylalanine aminomutase (PAM), have been used to synthesize fluorinated β-phenylalanines and (S)-fluorophenylalanines from fluoro-(E)-cinnamic acids with excellent enantioselectivity. beilstein-journals.org Hydrolases like lipases and proteases are also widely used for the kinetic resolution of racemic fluorinated phenylalanine derivatives.

Table 2: Biocatalytic Methods for Fluorinated Phenylalanine Synthesis

| Enzyme Class | Reaction Type | Product Enantioselectivity | Reference(s) |

| Transaminases | Asymmetric amination of keto acids | D- or L- | nih.govrsc.org |

| Amino Acid Dehydrogenases | Reductive amination of keto acids | D- | nih.govresearchgate.net |

| Phenylalanine Ammonia-Lyases | Asymmetric hydroamination of cinnamic acids | L- (native), engineered for D- | nih.gov |

| Phenylalanine Aminomutase | Amination of cinnamic acids | (R)-β and (S)-α | beilstein-journals.org |

| Hydrolases (Lipases, Proteases) | Kinetic resolution of racemic mixtures | D- and L- |

Directed Evolution and Protein Engineering of Biocatalysts

Directed evolution and protein engineering are pivotal techniques for tailoring enzymes to specific industrial applications, including the synthesis of non-canonical amino acids like fluorinated phenylalanines. frontiersin.orgmbl.or.kr These methods allow for the enhancement of enzyme properties such as substrate specificity, catalytic activity, stability, and stereoselectivity. frontiersin.orgmbl.or.kr Enzymes like transaminases and phenylalanine ammonia lyases (PALs) are primary targets for engineering in the synthesis of these valuable compounds. frontiersin.orgnih.gov

Transaminases:

Transaminases catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, producing a new amino acid. mbl.or.kr Directed evolution has been successfully employed to engineer transaminases to accept bulky or electronically demanding substrates, such as fluorinated phenylpyruvates. Methodologies like error-prone PCR, site-directed saturation mutagenesis, and combinatorial mutagenesis are used to generate libraries of enzyme variants. diva-portal.org These libraries are then screened using high-throughput methods to identify mutants with desired characteristics. diva-portal.org

For instance, in the synthesis of D-(2,4,5-trifluorophenyl)alanine, a key precursor for the antidiabetic drug sitagliptin, directed evolution was applied to an (R)-selective transaminase. researchgate.net Through several rounds of evolution, a variant with significantly increased activity and stability was generated. researchgate.net This engineered enzyme could efficiently catalyze the amination of the corresponding trifluorinated ketone precursor. researchgate.net A similar strategy could be envisioned for the synthesis of 2,3,6-trifluoro-DL-phenylalanine, starting from 2,3,6-trifluorophenylpyruvate. The process would involve creating a library of transaminase variants and screening for activity towards this specific substrate.

Table 1: Examples of Engineered Transaminase Variants for Fluorinated Phenylalanine Synthesis

| Parent Enzyme | Target Substrate | Engineering Method | Key Mutations | Improved Property |

| (R)-selective transaminase (ATA5) | 2,4,5-trifluoro-phenylacetone | Error-prone PCR, Site-directed saturation, Combinatorial mutagenesis | F189H, S236T, M121H | 10.2-fold higher activity, improved half-life |

| Arthrobacter citreus (S)-ω-transaminase | (S)-aminotetralin | Error-prone PCR | 17 mutations | 268-fold improved activity |

| Vibrio fluvialis (S)-ω-transaminase | Bulky ketone | Structure-dependent rational design | Not specified | Improved catalytic ability |

This table is generated based on data from analogous fluorinated compound syntheses and illustrates the potential of directed evolution.

Phenylalanine Ammonia Lyases (PALs):

Phenylalanine ammonia-lyases catalyze the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. rsc.org The reverse reaction, the hydroamination of a substituted cinnamic acid, can be exploited for the synthesis of novel phenylalanine derivatives. nih.gov Protein engineering of PALs has focused on altering their substrate specificity and improving their catalytic efficiency for non-natural substrates, including fluorinated cinnamic acids. nih.govnih.gov Rational design and saturation mutagenesis have been used to identify key residues in the active site that control substrate binding and catalysis. nih.gov For example, engineering the PAL from Petroselinum crispum (PcPAL) has yielded variants with enhanced activity towards di-substituted substrates. nih.gov

To produce this compound, one could start with 2,3,6-trifluorocinnamic acid. A library of PAL variants would be screened for their ability to catalyze the addition of ammonia to this substrate. Molecular dynamics simulations can further inform the rational design of mutants with enhanced tolerance and activity towards the fluorinated substrate. nih.gov

Table 2: Engineered Phenylalanine Ammonia Lyase (PAL) Variants

| Parent Enzyme | Target Substrate/Property | Engineering Method | Key Mutations | Improved Property |

| Petroselinum crispum PAL (PcPAL) | 3,4-dimethoxy-cinnamic acid | Rational design, Saturation mutagenesis | L134A/I460V, F137V/I460V | Improved activity towards di-substituted substrates |

| Phenylalanine ammonia-lyase | Cinnamate tolerance | Random and site-directed mutagenesis | T102E | Six-fold reduction in product inhibition |

This table showcases examples of PAL engineering that could be applied to the synthesis of this compound.

Chemoenzymatic Cascades for Complex Fluorinated Amino Acids

A potential chemoenzymatic route to D- or L-2,3,6-trifluorophenylalanine could begin with a chemical step to synthesize the precursor, 2,3,6-trifluorocinnamic acid. This can be followed by an enzymatic hydroamination step using an engineered phenylalanine ammonia-lyase, as described above. To achieve a specific stereoisomer (D or L), a multi-enzyme cascade can be designed.

For instance, a cascade for the production of D-phenylalanine derivatives has been reported. frontiersin.org This system could be adapted for 2,3,6-trifluorophenylalanine. Such a cascade might involve the following steps:

Enzymatic amination: An L-selective PAL (or an engineered variant) converts 2,3,6-trifluorocinnamic acid to L-2,3,6-trifluorophenylalanine.

Stereoinversion: An L-amino acid deaminase or oxidase could be used to convert the L-amino acid to the corresponding α-keto acid (2,3,6-trifluorophenylpyruvate).

Reductive amination: An engineered D-amino acid dehydrogenase or a D-selective transaminase then converts the α-keto acid to D-2,3,6-trifluorophenylalanine.

This type of multi-enzyme system, often coupled with a cofactor regeneration system, allows for the deracemization of a racemic mixture or the asymmetric synthesis from a prochiral precursor to yield a single, desired enantiomer with high purity. frontiersin.org

Table 3: Potential Chemoenzymatic Cascade for D-2,3,6-Trifluorophenylalanine

| Step | Reaction | Catalyst Type | Substrate | Product |

| 1 | Hydroamination | Phenylalanine Ammonia Lyase (PAL) | 2,3,6-Trifluorocinnamic acid | L-2,3,6-Trifluorophenylalanine |

| 2 | Oxidative deamination | L-Amino Acid Deaminase | L-2,3,6-Trifluorophenylalanine | 2,3,6-Trifluorophenylpyruvate |

| 3 | Reductive amination | D-Amino Acid Dehydrogenase | 2,3,6-Trifluorophenylpyruvate | D-2,3,6-Trifluorophenylalanine |

This table outlines a conceptual chemoenzymatic cascade for the synthesis of a specific enantiomer of 2,3,6-trifluorophenylalanine, based on established methodologies for analogous compounds.

Advanced Analytical and Spectroscopic Characterization of 2,3,6 Trifluoro Dl Phenylalanine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic analysis of 2,3,6-trifluoro-DL-phenylalanine. The presence of fluorine atoms provides a distinct advantage for certain NMR applications.

¹⁹F NMR as a Biophysical Probe

The ¹⁹F nucleus is an excellent probe for studying biological systems due to its 100% natural abundance and high gyromagnetic ratio, second only to protons. ucla.edu This results in a strong NMR signal, making it a sensitive nucleus for detection. ucla.edu The large chemical shift range of over 400 ppm for ¹⁹F is highly sensitive to subtle changes in the local chemical environment. ucla.edu Since fluorine is virtually absent in biological systems, incorporating 2,3,6-trifluorophenylalanine into proteins provides a clean spectroscopic window with no background signals. ucla.edunih.gov

This technique is particularly powerful for investigating:

Protein Folding and Stability: By incorporating 2,3,6-trifluorophenylalanine at specific sites within a protein, researchers can monitor the folding process in real-time. Changes in the ¹⁹F NMR chemical shifts provide information about the local environment of the fluorinated residue, indicating whether it is exposed to the solvent or buried within the protein core. For instance, studies on dihydrofolate reductase have utilized ¹⁹F NMR to gain insights into its folding and ligand binding. nih.gov

Protein-Protein and Protein-Ligand Interactions: The sensitivity of the ¹⁹F chemical shift to the local environment makes it an ideal tool for studying molecular interactions. ucla.edu When a protein containing 2,3,6-trifluorophenylalanine binds to another protein or a small molecule ligand, the ¹⁹F NMR spectrum can reveal changes in the chemical shifts of the fluorinated residues at the interface, providing information about the binding site and conformational changes upon binding. nih.gov

Conformational Dynamics: ¹⁹F NMR can be used to study the dynamic processes within proteins, such as conformational changes that are essential for function. nih.gov The technique can detect and characterize different conformational states and the kinetics of their interconversion.

The minimal steric perturbation caused by fluorine substitution for hydrogen often preserves the native structure and function of the protein, making fluorinated amino acids like 2,3,6-trifluorophenylalanine valuable probes. ucla.edu

Multi-Nuclear NMR for Structural Elucidation

A comprehensive structural analysis of this compound and its derivatives is achieved through multi-nuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR. magritek.com

¹H NMR: Provides information about the proton environment in the molecule. Coupling between ¹H and ¹⁹F nuclei can lead to complex splitting patterns, which can be simplified using ¹⁹F decoupling techniques. magritek.com

¹³C NMR: Offers insights into the carbon skeleton. The large one-bond and long-range coupling constants between ¹³C and ¹⁹F can complicate the spectra. However, simultaneous ¹H and ¹⁹F decoupling can simplify the spectra, allowing for easier assignment of carbon signals. jeolusa.com

¹⁹F NMR: As discussed, this provides direct information about the fluorine atoms. ¹H decoupling is often employed to simplify the ¹⁹F spectra by removing the couplings to protons. magritek.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between different nuclei. For example, a ¹⁹F-¹³C HMBC experiment can reveal correlations between fluorine and carbon atoms that are two or three bonds apart, aiding in the complete structural assignment. nih.gov

Table 1: Representative NMR Data for Fluorinated Phenylalanine Analogs

| Nucleus | Chemical Shift (ppm) Range | Key Coupling Constants (Hz) | Applications |

| ¹⁹F | Varies significantly based on substitution pattern | ¹J(¹³C-¹⁹F): ~240-280 Hz, ³J(¹H-¹⁹F): ~5-10 Hz | Probing protein structure and interactions. ucla.edunih.gov |

| ¹H | ~3.0 - 7.5 | ³J(¹H-¹H): ~7-8 Hz, ³J(¹H-¹⁹F): ~5-10 Hz | Standard structural characterization. |

| ¹³C | ~35 - 175 | ¹J(¹³C-¹⁹F): ~240-280 Hz | Detailed structural elucidation. jeolusa.com |

This table provides generalized data ranges and may vary based on the specific isomer and experimental conditions.

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric methods are essential for the separation, identification, and quantification of this compound and its related compounds.

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a racemic mixture, separating its D- and L-enantiomers is crucial, especially for applications in protein engineering where only one enantiomer is typically incorporated. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. sigmaaldrich.com

HPLC with Circular Dichroism (CD) Detection (HPLC-CD): This technique is particularly effective for determining enantiomeric purity. chromatographyonline.com A chiral stationary phase is used to separate the enantiomers, and a CD detector measures the differential absorption of left and right circularly polarized light. jasco-global.com Since enantiomers have opposite CD signals, this method provides both separation and unambiguous identification of each enantiomer. chromatographyonline.com This approach has been successfully used to determine the enantiomeric purity of various chiral drugs. nih.gov

Coupled Techniques for Metabolite Profiling

In metabolomics studies, where the goal is to identify and quantify a wide range of small molecules in a biological sample, coupled chromatography-mass spectrometry techniques are indispensable. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. nih.gov For non-volatile compounds like amino acids, a derivatization step is required to make them amenable to GC analysis. GC offers high-resolution separation, and the mass spectrometer provides sensitive detection and structural information for identification. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can analyze a wide range of compounds, from polar to non-polar, without the need for derivatization. lcms.cz This makes it particularly useful for analyzing complex biological mixtures. nih.gov The combination of LC for separation and MS for detection allows for the comprehensive profiling of metabolites, including 2,3,6-trifluorophenylalanine and its metabolic products. lcms.cz

Derivatization Protocols for Enhanced Analytical Performance

Derivatization is a chemical modification process used to improve the analytical properties of a compound. xjtu.edu.cn For this compound, derivatization can be employed to:

Increase Volatility for GC-MS: As mentioned, amino acids are not volatile enough for direct GC analysis. Derivatization with reagents like silylating agents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) converts the polar amine and carboxylic acid groups into less polar, more volatile silyl (B83357) derivatives. mdpi.com

Enhance Detection Sensitivity: Derivatization can introduce a chromophore or fluorophore into the molecule, significantly increasing its detectability by UV or fluorescence detectors in HPLC. xjtu.edu.cn

Improve Chromatographic Separation: By modifying the chemical structure, derivatization can alter the retention behavior of a compound, leading to better separation from other components in a complex mixture. xjtu.edu.cn

Table 2: Common Derivatization Reagents for Amino Acid Analysis

| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose |

| MSTFA | -NH₂, -COOH, -OH | GC-MS | Increases volatility and thermal stability. mdpi.com |

| Acid Chlorides | -NH₂, -OH | HPLC-UV/MS | Introduces a UV-absorbing or MS-ionizable tag. xjtu.edu.cn |

| Isocyanates | -NH₂, -OH | HPLC-UV/MS | Enhances detection and chromatographic properties. xjtu.edu.cn |

Other Spectroscopic Methods (e.g., UV-Vis, IR, Circular Dichroism)

The comprehensive characterization of this compound involves a suite of spectroscopic techniques beyond nuclear magnetic resonance (NMR) and mass spectrometry. Ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and circular dichroism (CD) provide valuable insights into the electronic transitions, vibrational modes, and stereochemical properties of the molecule. While specific experimental data for this compound is not extensively documented in publicly available literature, the spectroscopic behavior can be inferred from studies on phenylalanine and its fluorinated analogs.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic amino acids like phenylalanine and its derivatives, the absorption of UV light is primarily dictated by the π-electron system of the benzene (B151609) ring. The introduction of fluorine atoms to the aromatic ring can influence the absorption characteristics.

Detailed Research Findings:

The UV absorption spectrum of phenylalanine in a neutral aqueous solution typically exhibits a maximum absorption (λmax) around 257 nm, with weaker absorptions at approximately 206 nm and 188 nm. These absorptions correspond to π→π* transitions of the benzene ring. The absorption band around 257 nm is due to the B-band (benzenoid) transition, which is formally forbidden but becomes allowed due to vibrational coupling.

Fluorination of the aromatic ring can induce a bathochromic (red) or hypsochromic (blue) shift in the λmax, depending on the position and number of fluorine substituents. The strong electron-withdrawing nature of fluorine can perturb the energy levels of the π-orbitals. For this compound, it is anticipated that the trifluorinated phenyl group will exhibit a spectrum characteristic of a substituted benzene. Studies on other fluorinated phenylalanine analogs suggest that the changes in the UV spectrum upon fluorination are often subtle.

Table 1: Typical UV-Vis Absorption Data for Phenylalanine and Related Compounds

| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| L-Phenylalanine | ~257 | ~200 | Water |

| Tyrosine | ~274 | ~1400 | Water |

| Tryptophan | ~280 | ~5600 | Water |

This table presents typical values for unsubstituted L-phenylalanine and other aromatic amino acids for comparative purposes. The exact λmax and molar absorptivity for this compound may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, the IR spectrum will be dominated by the characteristic vibrations of the amino acid moiety (carboxyl and amino groups) and the trifluorinated benzene ring.

Detailed Research Findings:

In the solid state, amino acids exist as zwitterions. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

N-H stretching: Broad and strong absorptions in the region of 3100-2600 cm⁻¹ are characteristic of the -NH₃⁺ group of the zwitterion.

C=O stretching: The asymmetric stretching of the carboxylate group (–COO⁻) typically appears as a strong band around 1600-1590 cm⁻¹. The symmetric stretch is found at a lower frequency, around 1410-1400 cm⁻¹.

C-F stretching: The carbon-fluorine bonds will give rise to strong absorption bands in the fingerprint region, typically between 1400 and 1000 cm⁻¹. The exact positions of these bands are sensitive to the substitution pattern on the aromatic ring.

Aromatic C-H and C=C stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations occur in the 1600-1450 cm⁻¹ region.

Cryogenic gas-phase infrared spectroscopy studies on proton-bound dimers of side-chain fluorinated phenylalanines have provided insights into the vibrational frequencies of these molecules. mpg.de For instance, the carbonyl stretching region around 1700-1800 cm⁻¹ is particularly sensitive to the molecular environment and interactions. mpg.de

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (zwitterion) | 3100 - 2600 | Strong, Broad |

| C=O stretch (asymmetric, zwitterion) | 1600 - 1590 | Strong |

| N-H bend (asymmetric) | ~1600 | Medium |

| N-H bend (symmetric) | ~1500 | Medium |

| C=O stretch (symmetric, zwitterion) | 1410 - 1400 | Medium |

| C-F stretch | 1400 - 1000 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium-Weak |

| Aromatic C-H stretch | > 3000 | Medium-Weak |

This table is based on general spectral correlations for amino acids and fluorinated aromatic compounds. The actual experimental values may differ.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a powerful tool for studying the stereochemistry of molecules and the secondary structure of proteins.

Detailed Research Findings:

As this compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers, it is optically inactive and therefore will not exhibit a circular dichroism spectrum. The CD signals of the two enantiomers are equal in magnitude but opposite in sign, and thus they cancel each other out.

For comparison, the individual enantiomers of phenylalanine do show characteristic CD spectra. researchgate.net The near-UV CD spectrum of L-phenylalanine (250-300 nm) is characterized by a series of fine-structured bands arising from the aromatic side chain, which are sensitive to the local environment. The far-UV CD spectrum (below 250 nm) is dominated by the transitions of the peptide backbone when incorporated into a peptide or protein. The introduction of fluorine atoms into the phenyl ring of phenylalanine has been shown to influence the chiroptical properties, which can be a sensitive probe of conformation when these analogs are incorporated into peptides.

Computational and Theoretical Studies on 2,3,6 Trifluoro Dl Phenylalanine Systems

Quantum Chemical Calculations (e.g., DFT, Frontier Molecular Orbitals, Electrostatic Potentials)

Quantum chemical calculations provide fundamental insights into the electronic structure and properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for optimizing molecular geometry and predicting properties such as electrostatic potential surfaces, which reveal regions of positive, negative, and neutral charge. This is particularly important for fluorinated compounds, as the high electronegativity of fluorine significantly alters the charge distribution on the phenyl ring.

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions with other entities, such as proteins or membranes. An MD simulation of 2,3,6-trifluoro-DL-phenylalanine, either as a free ligand or incorporated into a peptide, would reveal its conformational dynamics and stability.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking studies are essential for virtual screening and understanding how a ligand like a fluorinated amino acid might fit into the active site of a target protein. While docking studies have been performed on other fluorinated phenylalanine analogs to predict their binding affinities, specific results and binding energy data for the 2,3,6-isomer are not documented in the available literature.

In Silico Approaches to Protein-Ligand and Protein-Peptide Interactions

In silico methods are crucial for predicting and analyzing the complex interactions between proteins and ligands. By incorporating a fluorinated amino acid like this compound into a peptide, researchers can computationally model how this modification affects the peptide's binding to its target protein. The fluorine atoms can introduce new, favorable interactions (e.g., orthogonal multipolar interactions) or, conversely, create steric hindrance. These studies help in rational drug design by predicting how specific fluorination patterns can enhance binding affinity and specificity.

Computational Design of Fluorinated Amino Acid-Containing Biomolecules

The insights gained from quantum chemistry and molecular simulations are increasingly being used for the de novo computational design of biomolecules. Researchers can design peptides or proteins that incorporate non-canonical amino acids like this compound to achieve desired properties, such as enhanced thermal stability, proteolytic resistance, or altered binding capabilities. The process involves iterative cycles of computational modeling, scoring, and experimental validation. The unique electronic and steric properties of fluorinated phenylalanines make them attractive candidates for designing novel biomaterials and therapeutics.

Biochemical and Molecular Biological Applications of 2,3,6 Trifluoro Dl Phenylalanine

Genetic and Ribosomal Incorporation into Biomacromolecules

The ability to incorporate non-canonical amino acids like 2,3,6-trifluoro-DL-phenylalanine into proteins has revolutionized protein engineering and functional studies. This process allows for the precise modification of protein properties, offering insights that are not attainable through conventional mutagenesis.

Site-Specific Incorporation of Non-Canonical Fluorinated Amino Acids

The site-specific incorporation of fluorinated amino acids, including this compound, into proteins is a powerful technique for probing and modulating protein function. This is often achieved through the use of engineered aminoacyl-tRNA synthetase/tRNA pairs that are orthogonal to the host's translational machinery. acs.orgnih.gov These engineered systems can recognize the non-canonical amino acid and direct its insertion at a specific, user-defined site in the protein sequence, typically in response to a nonsense or frameshift codon. acs.org

For instance, researchers have successfully developed pyrrolysyl-tRNA synthetase (PylRS) mutants that can incorporate a variety of phenylalanine analogs, including those with multiple fluorine substitutions like 2,3,6-trifluorophenylalanine, into proteins in both bacterial and mammalian cells. biorxiv.orgnih.gov This has been demonstrated with the site-specific incorporation of various fluorinated phenylalanines into proteins like superfolder green fluorescent protein (sfGFP) and human ion channels. biorxiv.orgnih.gov The efficiency of these systems is sufficient for biochemical characterization and even structural studies of the resulting fluorinated proteins. biorxiv.org

The fidelity of incorporation is a critical aspect, and studies have shown that engineered synthetases can exhibit high specificity for the fluorinated analog over its canonical counterpart, phenylalanine. nih.govrsc.org This minimizes the misincorporation of the natural amino acid at the target site, ensuring the production of a homogenous population of the desired fluorinated protein. nih.gov

Impact on Protein Conformation, Stability, and Activity

The incorporation of this compound can have a significant impact on the biophysical properties of a protein, including its conformation, stability, and enzymatic activity. nih.gov The introduction of fluorine atoms, which are highly electronegative and have a larger van der Waals radius than hydrogen, can alter local electrostatic and steric environments within the protein structure. nih.gov

Enhanced Stability: Fluorination can enhance protein stability through several mechanisms. The increased hydrophobicity of fluorinated residues can lead to more favorable packing within the protein core, contributing to a more stable fold. nih.gov Studies have shown that the incorporation of highly fluorinated amino acids, such as pentafluorophenylalanine, can significantly increase the thermal stability of proteins, including those with β-sheet structures. acs.orgresearchgate.net This "fluoro-stabilization effect" is a valuable tool for engineering more robust proteins for therapeutic and biotechnological applications. nih.gov

Modulation of Activity: The placement of fluorinated amino acids within or near an enzyme's active site can modulate its catalytic activity. The electron-withdrawing nature of fluorine can alter the pKa of nearby residues, influencing their role in catalysis. Furthermore, the altered size and hydrophobicity of the fluorinated side chain can affect substrate binding and transition state stabilization. For example, the incorporation of 3-fluorophenylalanine into PvuII endonuclease resulted in a two-fold increase in its activity, while other positional isomers led to decreased activity.

The following table summarizes the observed effects of fluorinated phenylalanine analogs on protein properties:

| Fluorinated Analog | Protein | Observed Effect |

| p-fluoro-phenylalanine | DHFR | High specificity of incorporation, suitable for 19F-NMR. nih.gov |

| 3-fluoro-phenylalanine | PvuII endonuclease | Similar stability to wild-type with a two-fold increase in activity. |

| Pentafluorophenylalanine | Protein G B1 domain | Increased thermal stability. acs.orgresearchgate.net |

| 2,3,6-trifluorophenylalanine | CFTR ion channel | Used to probe aromatic contributions to protein function. nih.gov |

Fluorinated Amino Acids in Unnatural Amino Acid Mutagenesis for Functional Investigations

Unnatural amino acid mutagenesis using fluorinated analogs like this compound provides a powerful approach to dissecting the functional roles of specific amino acid residues in proteins. nih.gov By systematically replacing a canonical amino acid with its fluorinated counterpart, researchers can probe the importance of aromatic interactions, cation-π interactions, and hydrogen bonding in protein function. biorxiv.orgresearchgate.net

This technique has been instrumental in understanding enzyme mechanisms, protein-protein interactions, and the structural basis of protein stability. nih.gov For example, the serial fluorination of a phenylalanine residue can be used to systematically alter the electrostatic potential of the aromatic ring, allowing for a detailed analysis of its contribution to ligand binding or catalysis. biorxiv.org This approach offers a level of precision that is not possible with conventional mutagenesis, which is limited to the 20 canonical amino acids.

Role as Biochemical Probes and Modulators

Beyond their use in protein engineering, fluorinated amino acids serve as powerful probes and modulators of biochemical processes. Their unique properties make them valuable tools for studying enzyme mechanisms, metabolic pathways, and cellular events.

Mechanistic Studies of Enzyme-Substrate Interactions and Inhibition

The incorporation of this compound into enzyme substrates or inhibitors allows for detailed mechanistic studies of enzyme-substrate interactions. The fluorine atoms can serve as sensitive NMR probes (¹⁹F-NMR) to monitor binding events and conformational changes in real-time. rsc.org

Furthermore, the altered electronic and steric properties of the fluorinated analog can be used to probe the stringency of substrate recognition by an enzyme. By comparing the binding and turnover rates of the fluorinated substrate with its natural counterpart, researchers can gain insights into the specific interactions that govern substrate specificity and catalysis.

Fluorinated amino acids have also been incorporated into peptide-based enzyme inhibitors to enhance their potency and selectivity. nih.gov For instance, the replacement of phenylalanine with fluorinated analogs in proteasome inhibitors led to compounds with significantly improved specificity for the chymotrypsin-like active site. nih.gov This highlights the potential of using fluorinated amino acids to develop more effective and targeted therapeutics.

Investigations of Metabolic Pathways and Cellular Processes using Fluorinated Probes

Fluorinated compounds, including amino acids, are widely used as probes to investigate metabolic pathways and cellular processes. nih.gov The fluorine atom can be introduced as a label for tracking the metabolic fate of a molecule within a cell or organism. Due to the low natural abundance of fluorine in biological systems, ¹⁹F-NMR and mass spectrometry can be used to detect and quantify the fluorinated metabolites with high sensitivity and specificity.

Fluorescent probes are indispensable tools in cell biology for visualizing and tracking specific molecules and events within cells. nih.govuq.edu.au The development of functional probes that can report on specific cellular states, such as apoptosis or mitochondrial function, has greatly advanced our understanding of cellular processes. fluorofinder.com While not directly a fluorescent probe itself, the incorporation of fluorinated amino acids can be used in conjunction with other techniques to study cellular processes. For example, changes in the cellular environment can be monitored by observing the ¹⁹F-NMR signal of a protein containing a strategically placed fluorinated amino acid.

Application as Antimetabolites in Cell Biology Research

Antimetabolites are compounds that interfere with normal metabolic processes by mimicking the structure of natural metabolites. mdpi.comnih.gov Fluorinated amino acids, due to their structural similarity to their natural counterparts, can act as potent antimetabolites, leading to the inhibition of cell growth and proliferation. researchgate.net This property makes them valuable tools in cell biology research, particularly in cancer studies.

While specific studies focusing exclusively on the antimetabolite activity of this compound are not extensively documented in publicly available research, the general principles of fluorinated amino acids' action suggest its potential in this area. For instance, other fluorinated phenylalanine analogs have demonstrated inhibitory effects on various cancer cell lines. Research on the human prostate cancer cell line, PC3, has shown that these cells are susceptible to agents that induce apoptosis and inhibit proliferation. nih.govnih.gov Studies on similar cell lines have shown that certain dipeptides can inhibit cell growth and that even the parent amino acid, DL-phenylalanine, can decrease cell viability in a dose-dependent manner. mdpi.comacs.org

The proposed mechanism for the antimetabolite activity of fluorinated phenylalanines involves their incorporation into proteins in place of natural phenylalanine. This substitution can lead to the synthesis of non-functional or misfolded proteins, triggering cellular stress responses and ultimately inhibiting cell division and survival. The specific substitution pattern of fluorine atoms on the phenyl ring of this compound would uniquely influence its steric and electronic properties, potentially leading to distinct effects on cellular metabolism compared to other fluorinated analogs.

Table 1: Research Findings on Related Phenylalanine Derivatives and their Effects on Cancer Cell Lines

| Compound/Agent | Cell Line | Observed Effect | Reference |

| L-Phenylalanine Dipeptide (HXL131) | PC3 (Prostate Cancer) | Inhibited cell proliferation and migration. | mdpi.com |

| CI-1040 (MEK inhibitor) | Neuroblastoma Cells | Inhibited cell proliferation and induced apoptosis. | mdpi.comnih.gov |

| 3,3′-diindolylmethane (DIM) | PC3 (Prostate Cancer) | Induced apoptosis through the mitochondrial pathway. | nih.gov |

| Zhoushi Qiling decoction (ZQD) | PC3 and DU145 (Prostate Cancer) | Inhibited IL-6-induced cell viability and proliferation. | jcancer.org |

Development in Advanced Biomaterials and Catalysis

The unique properties conferred by fluorination are also being harnessed in the development of novel biomaterials and catalysts with enhanced functionalities.

Design of Fluorinated Peptide-Based Catalysts for Oxidation Reactions

The design of synthetic catalysts that mimic the efficiency and selectivity of natural enzymes is a significant goal in chemistry. reading.ac.uk Peptides, with their defined three-dimensional structures, offer a versatile scaffold for creating such catalysts. The incorporation of fluorinated amino acids can enhance the catalytic activity and stability of these peptide-based systems. beilstein-journals.org

While direct research on the use of this compound in peptide-based catalysts for oxidation reactions is limited, studies on related compounds provide a strong rationale for its potential. For example, peptide-based trifluoromethyl ketones have been shown to be effective catalysts for oxidation reactions like epoxidation. nih.gov The introduction of fluorine atoms can influence the electronic environment of the catalytic site, potentially enhancing its reactivity. The specific placement of three fluorine atoms in this compound would create a unique electronic distribution on the aromatic ring, which could be exploited in the design of novel oxidation catalysts. The development of such catalysts could involve incorporating this amino acid into a peptide sequence that positions it correctly within a catalytic pocket.

Table 2: Examples of Peptide-Based and Other Catalysts for Oxidation Reactions

| Catalyst Type | Reaction Catalyzed | Key Features | Reference |

| Peptide-hemin complexes | Oxidation of TMB, ABTS, and oPD | Self-assembles into nanomaterials with peroxidase activity. | nih.gov |

| Heterogenized metalloporphyrins | Selective oxidation of sulfides to sulfoxides | Stable and reusable catalyst. | |

| MoVNbTe catalysts | Oxidation of propane (B168953) to acrylic acid | Multi-component catalyst optimized for specific industrial reactions. | mpg.de |

Self-Assembly of Fluorinated Amino Acid Derivatives for Nanostructures

The spontaneous organization of molecules into well-defined nanostructures, known as self-assembly, is a fundamental process in creating advanced biomaterials. nih.govnih.gov Peptides containing phenylalanine and its derivatives are known to self-assemble into various nanostructures, such as nanofibers, nanotubes, and nanospheres, driven by interactions like π-π stacking of the aromatic rings. nih.govrsc.org

Table 3: Examples of Self-Assembled Peptide Nanostructures

| Peptide Sequence/Derivative | Resulting Nanostructure | Driving Interactions | Reference |

| Triphenylalanine (FFF) | Nanospheres and nanorods | Aromatic stacking and main chain interactions. | rsc.org |

| Diphenylalanine (FF) | Nanotubes and nanovesicles | Aromatic stacking and head-to-tail hydrogen bonding. | nih.gov |

| RADA-F6 (contains Phenylalanine) | Nanofibrous scaffold | π-π stacking and other noncovalent interactions. | nih.gov |

Engineering of Fluorinated Peptides for Enhanced Biochemical Properties

The incorporation of fluorinated amino acids is a powerful tool for engineering peptides and proteins with enhanced biochemical properties, such as increased stability, altered folding, and modified biological activity. beilstein-journals.org The substitution of hydrogen with fluorine can profoundly impact the intramolecular and intermolecular interactions that govern protein structure and function.

A notable study directly investigating the effects of this compound involved its incorporation into a synthetic peptide ligand for the thrombin receptor. oup.com The thrombin receptor is activated by the cleavage of its N-terminus, which exposes a new N-terminal sequence that acts as a tethered ligand, binding to the receptor and initiating signaling. Synthetic peptides mimicking this agonist sequence can also activate the receptor.

In this study, a series of trifluorophenylalanine analogs, including 2,3,6-trifluorophenylalanine, were substituted for the native phenylalanine at position 2 of the thrombin receptor agonist peptide, SFLLRNP. The biological activity of these modified peptides was then assessed by measuring their ability to induce human platelet aggregation. The results showed that the peptide containing 2,3,6-trifluorophenylalanine was a very weak agonist, indicating that the specific placement of fluorine atoms at these positions significantly diminished the peptide's ability to activate the thrombin receptor. oup.com This finding highlights the critical role of the electronic and steric properties of the phenylalanine residue in the peptide-receptor interaction.

Table 4: Biological Activity of Thrombin Receptor Ligand Peptides with Trifluorophenylalanine Substitutions

| Peptide Analog | Relative Platelet Aggregation Activity (%) | Reference |

| SF LLRNP (Native) | 100 | oup.com |

| S-(2,3,4-F₃Phe )-LLRNP | ~100 | oup.com |

| S-(2,4,5-F₃Phe )-LLRNP | ~200 | oup.com |

| S-(2,4,6-F₃Phe )-LLRNP | ~50 | oup.com |

| S-(2,3,5-F₃Phe )-LLRNP | Very Weak | oup.com |

| S-(2,3,6-F₃Phe )-LLRNP | Very Weak | oup.com |

| S-(3,4,5-F₃Phe )-LLRNP | Very Weak | oup.com |

Activity is relative to the native SFLLRNP peptide.

This research demonstrates that the strategic placement of fluorine atoms can be used to finely tune the biochemical properties of peptides, in this case, attenuating a biological response. This approach has significant implications for the design of peptide-based drugs and research tools, where precise control over activity is desired. The reduced activity of the 2,3,6-trifluorophenylalanine-containing peptide could be due to altered binding affinity, conformational changes, or a disruption of the key interactions necessary for receptor activation. oup.com

Q & A

Q. What are the critical considerations for synthesizing 2,3,6-trifluoro-DL-phenylalanine, and how do fluorine substituents influence reaction efficiency?

Synthesis requires careful control of fluorination steps due to the high electronegativity and steric effects of fluorine. Direct electrophilic fluorination often leads to byproducts, so multi-step strategies (e.g., halogen exchange or trifluoromethylation) are preferred. For example, highlights the use of trifluoromethyl groups in structurally similar compounds, which require inert atmospheres and catalysts like copper(I) iodide to mitigate side reactions . Purification via reverse-phase HPLC is recommended to isolate the racemic mixture (DL-form), as noted in for analogous chloro-trifluoromethyl derivatives .

Q. How can researchers validate the structural configuration of this compound?

X-ray crystallography and NMR are critical. The trifluoromethyl group’s distinct chemical shifts (e.g., -60 to -70 ppm) help confirm substitution patterns ( ) . Mass spectrometry (HRMS) with isotopic patterns for / or further validates molecular composition, as shown in for chloro-trifluoromethyl analogs .

Q. What are the optimal storage conditions for this compound to ensure stability?

Store at -20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the trifluoromethyl group. emphasizes avoiding freeze-thaw cycles for fluorinated phenylalanine derivatives, as repeated thawing degrades stereochemical integrity .

Advanced Research Questions

Q. How does this compound serve as a probe for studying enzyme-substrate interactions in fluorinated amino acid-metabolizing enzymes?

Its fluorine atoms act as steric and electronic disruptors in enzyme active sites. For example, in phenylalanine ammonia-lyase (PAL) studies, the 2,3,6-trifluoro substitution alters binding kinetics, which can be quantified via stopped-flow spectroscopy or isothermal titration calorimetry (ITC). ’s diaziridine-containing analogs demonstrate how fluorine placement impacts enzyme inhibition .

Q. What experimental strategies resolve contradictions in reported biochemical activity data for fluorinated phenylalanine derivatives?

Discrepancies often arise from variations in stereochemistry (D vs. L-forms) or solvent polarity. For example, notes that 3,5-difluoro-DL-phenylalanine’s solubility varies significantly with pH, affecting bioactivity assays . Standardizing assay buffers (e.g., PBS at pH 7.4 with 1% DMSO) and validating enantiomeric purity via chiral HPLC (as in ) are essential .

Q. How can computational modeling predict the metabolic pathways of this compound in vivo?

Density functional theory (DFT) calculates the electronic effects of fluorine substituents on metabolic stability. For instance, ’s 3,5-bis(trifluoromethyl) analog shows reduced oxidative metabolism due to electron-withdrawing groups, which can be modeled using software like Gaussian or Schrödinger Suite .

Methodological Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.